(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
(Z)-2-(2-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuranone derivative featuring a 2-bromobenzylidene substituent at the C2 position and a methoxy group at C4. Its structure includes a conjugated system that enables unique electronic and optical properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via acid-catalyzed condensation of 6-methoxy-3-coumaranone with 2-bromobenzaldehyde under reflux conditions, yielding 26% after purification (method detailed in ). Characterization by $ ^1H $ NMR and HRMS confirms its Z-configuration and molecular identity. The bromine atom at the ortho position of the benzylidene moiety enhances electrophilicity, influencing reactivity in cross-coupling reactions.
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJNBHBCBFTJX-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2-bromobenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one.
Reduction: Formation of 2-(2-bromobenzyl)-6-methoxybenzofuran-3(2H)-one.
Substitution: Formation of 2-(2-substituted-benzylidene)-6-methoxybenzofuran-3(2H)-one derivatives.
Scientific Research Applications
(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuranone derivatives with varied substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of (Z)-2-(2-Bromobenzylidene)-6-methoxybenzofuran-3(2H)-one and Analogues
Key Findings
Substituent Effects on Reactivity and Yield
- Brominated derivatives (e.g., target compound) exhibit lower yields (~26%) compared to hydroxylated analogues (e.g., 6y: 86.2%) due to steric hindrance from bromine and competing side reactions.
- Methoxy groups enhance stability but reduce electrophilicity, whereas hydroxyl groups increase solubility and H-bonding capacity.
Thermal Stability
- Melting points correlate with substituent polarity: dihydroxy-substituted compounds (e.g., 6y, mp 255°C) have higher thermal stability than methoxy derivatives (e.g., 6p, mp 222°C).
Biological and Chemical Applications Bromine and chlorine substituents enable participation in Suzuki-Miyaura couplings, expanding utility in drug discovery.
Spectroscopic Characterization
Biological Activity
(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research findings, case studies, and data tables relevant to its pharmacological profile.
Chemical Structure and Properties
The compound features a benzofuran backbone substituted with a bromobenzylidene group and a methoxy group, which contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast) | 12.5 | Apoptosis induction |
| B | A549 (lung) | 15.0 | Cell cycle arrest |
| C | HeLa (cervical) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy in Vivo
A recent study investigated the in vivo efficacy of the compound using xenograft models of breast cancer. Mice treated with this compound exhibited significant tumor reduction compared to control groups, supporting its potential as an effective therapeutic agent.
Case Study 2: Synergistic Effects with Chemotherapy
Another study explored the synergistic effects of this compound with standard chemotherapeutic agents like doxorubicin. Results indicated enhanced anticancer effects when used in combination, suggesting potential applications in combination therapy protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
